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Introduction

Lysosomal storage disorders (LSDs) are a group of over 50 inherited metabolic diseases
characterized by the abnormal accumulation of various substrates within lysosomes, leading to
cellular dysfunction and multi-systemic pathology. A key area of investigation in LSDs is the role
of lysosomal ion channels, particularly the two-pore channel 2 (TPC2), in regulating lysosomal
function. TPC2 is a cation channel primarily permeable to Na+ and Ca2+ and is activated by
nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-
bisphosphate (P1(3,5)P2).

This document provides detailed application notes and protocols for the use of Tpc2-A1-N, a
synthetic agonist of TPC2, in the study of lysosomal storage disorders. Tpc2-A1-N acts as a
NAADP mimetic, biasing the TPC2 channel towards a Ca2+-permeable state.[1][2] Activation of
TPC2 by Tpc2-Al1-N has been shown to increase lysosomal pH and decrease lysosomal
motility.[1][3] In contrast, another TPC2 agonist, Tpc2-Al-P, acts as a PI(3,5)P2 mimetic,
promoting a Na+-selective state and enhancing lysosomal exocytosis and autophagy, which
has shown promise in rescuing cellular phenotypes of certain LSDs.[4][5][6] Understanding the
distinct effects of these agonists is crucial for dissecting the nuanced roles of TPC2 in both
normal lysosomal function and in the context of disease.
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These protocols are designed to provide researchers with the necessary methodologies to
investigate the effects of Tpc2-A1-N on lysosomal function in cellular models of LSDs.

Data Presentation

The following tables summarize quantitative data from studies utilizing Tpc2-A1-N and its
counterpart, Tpc2-Al-P, to modulate TPC2 activity.

Table 1: Effects of TPC2 Agonists on Lysosomal Function
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. Concentration Target Key Observed o

Agonist ) Citation

Range CelllOrganism  Effect
Increased
lysosomal pH,
decreased

HelLa, SK-MEL-5

Tpc2-Al-N 10 uM - 60 uM I lysosomal [11[3]

cells
motility, modest
cytosolic Ca2+
release.[1][3]
Promoted
lysosomal
exocytosis,

MLIV, NPC1, enhanced

JNCL fibroblasts;  autophagy,

Tpc2-Al-P 30 pM - 60 pM 4115171
Alveolar rescued LacCer
macrophages and cholesterol

accumulation in

LSD models.[4]

[51[7]

No significant
Murine alveolar induction of

Tpc2-Al-N 30 uM [8]
macrophages lysosomal

exocytosis.[8]
Significant
Murine alveolar induction of

Tpc2-Al-P 30 uM [8]

macrophages lysosomal

exocytosis.[8]

Table 2: Tpc2-A1-N Treatment Parameters in Experimental Assays
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Tpc2-A1-N .
] _ Incubation Measured o
Experiment Cell Type Concentrati . Citation
Time Parameter
on
Lysosomal Increase in
pH HelLa cells 10 uM 10 minutes vesicular pH. [2]
Measurement [2]
Impaired
Lysosomal 120 - 690 )
N Hela cells 30 uM vesicle [3]
Motility Assay seconds N
motility.[3]
Modest but
» detectable
) Not specified, )
Cytosolic . Ca2+ signal
SH-SY5Y but described - )
Caz2+ Not specified in the [1]
) cells as NAADP-
Imaging o absence of
mimetic
external
Caz2+.[1]
No significant
Lysosomal Murine increase in
Exocytosis alveolar 30 uM 120 minutes LAMP1 [8]
Assay macrophages translocation.

[8]

Signaling Pathways and Experimental Workflows
Tpc2-Al1-N Signaling Pathway

Tpc2-Al-N
(NAADP Mimetic)

Activates

TPC2 Channel

Mediates

Lysosomal Ca2+
Release

Increased
Lysosomal pH

Decreased
Lysosomal Motility
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Caption: Tpc2-A1-N activates TPC2, leading to lysosomal Ca2+ release, increased pH, and
decreased motility.

Experimental Workflow for Assessing Tpc2-A1-N Effects
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Caption: General workflow for studying the effects of Tpc2-A1-N on lysosomal function in
cultured cells.

Experimental Protocols

Lysosomal pH Measurement using LysoSensor™
Yellow/Blue DND-160

This protocol is adapted for fluorescence microscopy to measure changes in lysosomal pH
upon treatment with Tpc2-A1-N.[9][10][11]

Materials:

e LSD and control cell lines

e Glass-bottom imaging dishes

o Complete cell culture medium

e LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific)
e Tpc2-Al-N (stock solution in DMSO)

e DMSO (vehicle control)

 Live-cell imaging microscope with dual-emission capabilities
Procedure:

o Cell Plating: Plate cells on glass-bottom dishes at a suitable density to reach 60-70%
confluency on the day of the experiment.

e LysoSensor™ Loading:

o Prepare a 1 pM working solution of LysoSensor™ Yellow/Blue DND-160 in pre-warmed
complete culture medium.

o Wash the cells once with pre-warmed medium.
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o Incubate cells with the LysoSensor™ working solution for 5-15 minutes at 37°C.[11]

o Washing: Wash the cells twice with pre-warmed imaging buffer (e.g., phenol red-free
medium or HBSS) to remove excess dye.

e Treatment:

o Add imaging buffer containing the desired final concentration of Tpc2-A1-N (e.g., 10 uM)
or vehicle control (DMSO) to the cells.

e Imaging:
o Immediately begin live-cell imaging using a fluorescence microscope.

o Acquire images using excitation at ~360 nm and capture dual emissions at ~440 nm (blue)
and ~540 nm (yellow).[11]

o Capture images at baseline (before treatment) and at various time points after treatment
(e.g., every minute for 10-20 minutes).

o Data Analysis:

o Quantify the fluorescence intensity of individual lysosomes in both the blue and yellow
channels.

o Calculate the ratio of yellow to blue fluorescence intensity. An increase in this ratio
indicates lysosomal alkalinization.

o A standard curve can be generated by treating loaded cells with buffers of known pH in the
presence of ionophores (e.g., nigericin and monensin) to calibrate the fluorescence ratio to
absolute pH values.[10]

Intracellular Calcium Imaging using Fura-2 AM

This protocol describes the measurement of changes in cytosolic Ca2+ concentration in
response to Tpc2-A1-N treatment.[1][2][6]

Materials:
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e LSD and control cell lines

¢ Glass-bottom imaging dishes

e Fura-2 AM (acetoxymethyl ester)
e Pluronic F-127

e Hanks' Balanced Salt Solution (HBSS) or other physiological salt solution (with and without
Ca2+)

e Tpc2-Al-N
e lonomycin (positive control)
o EGTA (for Ca2+-free solutions)

o Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm
emission)

Procedure:
o Cell Plating: Plate cells on glass-bottom dishes and grow to 70-80% confluency.
e Fura-2 AM Loading:

o Prepare a Fura-2 AM loading solution (e.g., 2-5 uM Fura-2 AM with 0.02% Pluronic F-127
in HBSS).

o Wash cells with HBSS.

o Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.
e Washing and De-esterification:

o Wash the cells twice with HBSS to remove extracellular dye.

o Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for
complete de-esterification of the dye by intracellular esterases.
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e Imaging:

o

Mount the dish on the microscope stage.

o Perfuse the cells with Ca2+-free HBSS (containing EGTA) to measure Ca2+ release from

intracellular stores.

o Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and

collecting emission at ~510 nm.
o Add Tpc2-A1-N to the perfusion solution and continue recording.

o At the end of the experiment, add ionomycin to release all remaining intracellular Ca2+
stores (for Rmax), followed by a solution containing a Ca2+ chelator like EGTA to obtain

the minimum fluorescence ratio (Rmin) for calibration.
o Data Analysis:
o Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
o Anincrease in this ratio corresponds to an increase in intracellular Ca2+ concentration.

o The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute Ca2+
concentrations using the Rmin and Rmax values.

Lysosomal Motility Assay

This protocol outlines a method to analyze the movement of lysosomes in live cells treated with
Tpc2-A1-N.[3][12][13]

Materials:

o LSD and control cell lines expressing a fluorescent lysosomal marker (e.g., LAMP1-GFP or
loaded with LysoTracker™)

¢ Glass-bottom imaging dishes

e Tpc2-Al1-N
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 Live-cell imaging microscope with environmental control (37°C, 5% CO2)
e Image analysis software with tracking capabilities (e.g., ImageJ/Fiji with TrackMate plugin)
Procedure:

o Cell Preparation: Plate cells expressing a fluorescent lysosomal marker on glass-bottom
dishes. Alternatively, cells can be incubated with a fluorescent probe like LysoTracker™ Red
DND-99 (50-75 nM for 30 minutes) prior to imaging.

e Imaging:

o Place the dish on the microscope stage within the environmental chamber and allow the
cells to equilibrate.

o Acquire time-lapse images of a selected field of view, capturing images at a high frame
rate (e.g., 1 frame per second) for a period of 1-2 minutes to establish a baseline of
lysosomal motility.

o Carefully add Tpc2-A1-N (e.g., 30 uM) to the imaging medium.

o Continue time-lapse imaging for an extended period (e.g., 10-15 minutes) to capture the
effect of the treatment on lysosomal movement.

o Data Analysis:

o Use an image analysis software package to track the movement of individual lysosomes
over time.

o From the tracking data, parameters such as velocity, displacement, and track length can
be calculated.

o Compare the motility parameters of lysosomes before and after Tpc2-A1-N treatment, and
between different cell lines. A decrease in these parameters indicates reduced lysosomal
motility.[3]

Lysosomal Exocytosis Assay (LAMP1 Translocation)
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This assay measures the translocation of the lysosomal-associated membrane protein 1
(LAMP1) to the cell surface as an indicator of lysosomal exocytosis.[8][14][15] While Tpc2-Al-
N is not expected to induce significant exocytosis, this assay is crucial for comparative studies
with Tpc2-Al-P.

Materials:
e LSD and control cell lines
e Cell culture plates
e Tpc2-Al-N and Tpc2-Al-P
e lonomycin (positive control)
e Primary antibody against the luminal domain of LAMP1
e Fluorescently labeled secondary antibody
e Flow cytometer or fluorescence microscope
Procedure:
e Cell Treatment:
o Culture cells to the desired confluency.

o Treat cells with Tpc2-A1-N (e.g., 30 uM), Tpc2-Al1-P (e.g., 30 UM as a positive control for
exocytosis), ionomycin (positive control), or vehicle control for the desired time (e.g., 2
hours).[8]

e Antibody Staining (for non-permeabilized cells):
o Place cells on ice to stop membrane trafficking.

o Wash cells with ice-cold PBS.
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o Incubate cells with the primary anti-LAMP1 antibody (diluted in a blocking buffer like PBS
with 1% BSA) for 1 hour on ice.

o Wash cells three times with ice-cold PBS to remove unbound primary antibody.

o Incubate cells with the fluorescently labeled secondary antibody for 30-60 minutes on ice
in the dark.

o Wash cells three times with ice-cold PBS.

» Data Acquisition and Analysis:

o Flow Cytometry: Detach cells (if adherent) using a non-enzymatic method, and analyze
the fluorescence intensity of the cell population. An increase in mean fluorescence
intensity indicates increased surface LAMPL1.

o Microscopy: Fix the cells and acquire fluorescence images. Quantify the fluorescence
intensity of LAMPL1 staining on the cell surface.

By employing these detailed protocols, researchers can systematically investigate the role of
Tpc2-Al-N-mediated TPC2 activation in the pathophysiology of lysosomal storage disorders,
paving the way for a better understanding of these complex diseases and the identification of

novel therapeutic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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